molecular formula C8H18N2O B1349379 1-(1-Methoxypropan-2-yl)piperazine CAS No. 682802-89-7

1-(1-Methoxypropan-2-yl)piperazine

Cat. No. B1349379
M. Wt: 158.24 g/mol
InChI Key: NNFUHFBTNNTORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Methoxypropan-2-yl)piperazine” is a chemical compound with the CAS Number: 682802-89-71. It has a molecular weight of 158.241. The IUPAC name for this compound is methyl 2- (1-piperazinyl)propyl ether1. It is typically stored at room temperature and is available in liquid form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(1-Methoxypropan-2-yl)piperazine” from the web search results.



Molecular Structure Analysis

The InChI code for “1-(1-Methoxypropan-2-yl)piperazine” is 1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H31. This code provides a specific representation of the molecule’s structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “1-(1-Methoxypropan-2-yl)piperazine” from the web search results.



Physical And Chemical Properties Analysis

“1-(1-Methoxypropan-2-yl)piperazine” is a liquid at room temperature1. It has a molecular weight of 158.241. The purity of the compound is typically around 95%1.


Scientific Research Applications

Novel Sigma Receptor Ligands

1-(1-Methoxypropan-2-yl)piperazine analogues have been studied for their potential in oncology, specifically as σ receptor ligands. Researchers have designed novel analogues with reduced lipophilicity to improve their therapeutic and diagnostic applications. These modifications aim to enhance the compounds' entry into tumor cells while minimizing antiproliferative activity, making them promising candidates for positron emission tomography (PET) radiotracers (Abate et al., 2011).

Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of piperazine derivatives, showcasing the versatility of piperazine in creating structurally diverse compounds with potential pharmacological applications. This includes the exclusive formation of (1,4)-bis[(2Z)-2-cyanoalk-2-en-1-yl]piperazines and (1,4)-bis[(2E)-3-aryl-2-methoxycarbonylprop-2-en-1-yl]piperazines, demonstrating the compound's utility in organic synthesis and drug development (Basavaiah & Reddy, 2001).

Cocaine-Abuse Therapeutic Agents

Derivatives of 1-(1-Methoxypropan-2-yl)piperazine have been explored for their potential as long-acting agents in the treatment of cocaine abuse. These derivatives show significant affinity for the dopamine transporter, suggesting their utility in developing therapeutic agents for substance abuse disorders. The specific modifications in the compounds' structure aim to achieve high selectivity and potency for the dopamine transporter, making them potential candidates for cocaine-abuse treatment (Hsin et al., 2002).

Dopaminergic Ligands

The compound has also been a part of research in developing dopaminergic ligands, particularly for mapping the dopamine D2 receptor binding site. This research is crucial for understanding dopaminergic signaling pathways and developing drugs targeting dopaminergic disorders, such as Parkinson's disease and schizophrenia. The synthesis of these compounds and their evaluation for affinity toward the D2 receptor contribute to the broader understanding of dopaminergic function and its pharmacological modulation (Penjišević et al., 2016).

Crystal Structure and Computational Analysis

Further, the compound's derivatives have been subject to crystal structure studies and computational analysis to understand their molecular properties better. This research provides insights into the compounds' reactive sites, aiding in the design of more effective and selective pharmacological agents. The detailed structural and computational analysis helps in predicting the biological activity of these compounds and optimizing their pharmacological profiles (Kumara et al., 2017).

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “1-(1-Methoxypropan-2-yl)piperazine” from the web search results.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!


properties

IUPAC Name

1-(1-methoxypropan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFUHFBTNNTORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371592
Record name 1-(1-methoxypropan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methoxypropan-2-yl)piperazine

CAS RN

682802-89-7
Record name 1-(1-methoxypropan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.